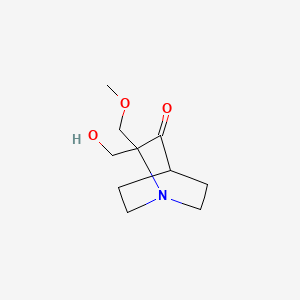

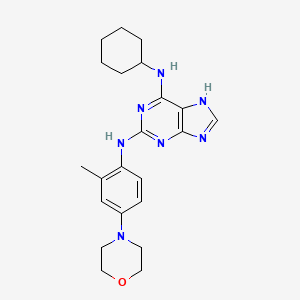

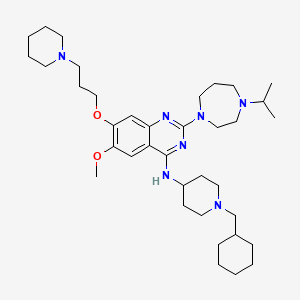

![molecular formula C17H17NO4 B612161 2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one CAS No. 69541-04-4](/img/structure/B612161.png)

2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

“2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one” is a synthetic compound that belongs to the class of chromone derivatives. It is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects .

Synthesis Analysis

Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms . The green catalyst 3-nitrophenylboronic acid method was employed for the preparation of 2-amino-4H-chromenes through the multi-component condensation of one-pot reaction with various phenol, malononitrile, and aromatic aldehydes in ethanol .Molecular Structure Analysis

The molecular structure of “2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one” is C19H18O6 . It is a monoclinic crystal with a = 9.94437 (14) Å, b = 8.33132 (15) Å, c = 22.5305 (4) Å, β = 92.5633 (14)°, V = 1864.78 (5) Å3, Z = 4 .科研应用

Multi-Component Reactions (MCRs) : These reactions are used for the construction of novel and structurally complex molecules in a single-pot reaction. They are essential for synthesizing 2-amino-4H-benzo[g]chromenes, which are significant in anti-cancer, anti-inflammatory, anti-malarial applications, and as pesticides (Maleki, 2016).

Catalyst-Free Synthesis : The synthesis of bis(benzo[g]chromene) and bis(pyrano[3,2-c]chromene) derivatives has been achieved without catalysts. These derivatives are synthesized via a one-pot, multi-component reaction, highlighting their potential in various biological applications (Hosseini, Bayat, & Afsharnezhad, 2019).

Uncatalyzed Synthesis under Thermal Solvent-free Conditions : Derivatives of 2H-chromen-2-one have been synthesized using environmentally friendly methods, showcasing the focus on green chemistry (Shaterian & Honarmand, 2009).

Green Chemistry in Synthesis : Novel green heterogeneous and reusable catalysts like Rochelle salt have been used in the synthesis of substituted chromenes and benzochromenes, which are important in medicinal chemistry (El-Maghraby, 2014).

Synthesis with Sodium Malonate as Catalyst : Sodium malonate has been used for synthesizing medicinally relevant compounds like dihydropyrano[3,2-c]chromenes and amino-benzochromenes, emphasizing the role of benign catalysts in pharmaceutical synthesis (Kiyani & Tazari, 2017).

Synthesis with Zn(L-proline)2 as Catalyst : This method focuses on non-toxicity and recyclability of catalysts for synthesizing 2-amino-4H-benzo[g]chromenes, important in green chemistry (Maleki, Babaee, & Tayebee, 2015).

Antituberculosis Activity : Derivatives of benzo[f]chromen-3-amine have been synthesized and evaluated for antituberculosis activity, contributing to the development of new treatments (Warekar et al., 2017).

Electrosynthesis of Silver Nanoparticles : 2-Amino-4H-benzo[g]chromenes have been used as novel components in the electrosynthesis of silver nanoparticles, showcasing their utility in nanotechnology (Maleki et al., 2017).

性质

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-9-7-18(8-10-20)16-11-15(21)14-6-5-12-3-1-2-4-13(12)17(14)22-16/h1-6,11,19-20H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJFQWULMGFQKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)N(CCO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731551 |

Source

|

| Record name | 2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one | |

CAS RN |

69541-04-4 |

Source

|

| Record name | 2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

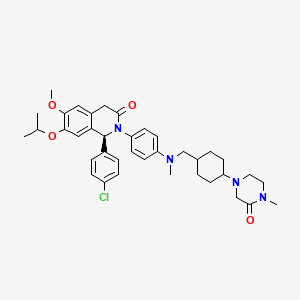

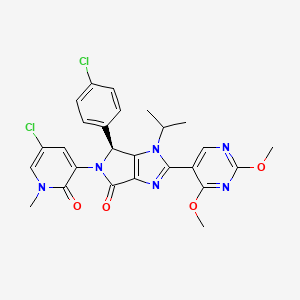

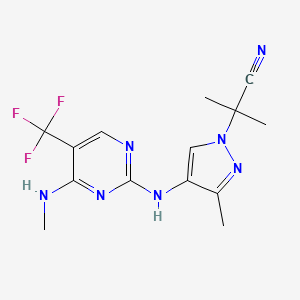

![(2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide](/img/structure/B612083.png)

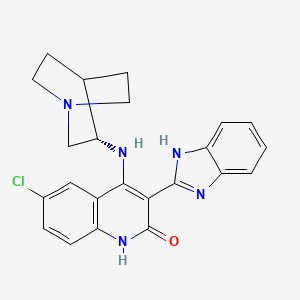

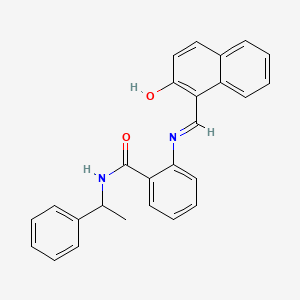

![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone](/img/structure/B612095.png)

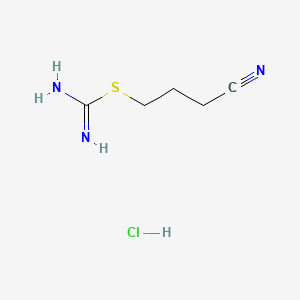

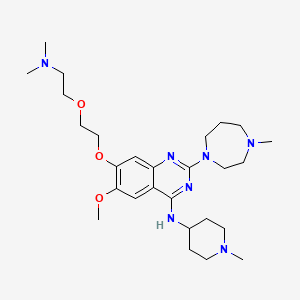

![2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine](/img/structure/B612098.png)